molecular formula C6H10N4O2 B12520149 2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine CAS No. 652538-54-0

2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine

Cat. No.: B12520149
CAS No.: 652538-54-0
M. Wt: 170.17 g/mol
InChI Key: JZKGBSGFEGRUBO-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine is a synthetic chemical reagent featuring a 1,2,4-triazole moiety linked to a dimethoxy-imino functional group. This structure is of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules. Compounds containing the 1,2,4-triazole core are extensively researched due to their wide spectrum of pharmacological properties, which include serving as inhibitors of nitric oxide synthase (iNOS) for anti-inflammatory research , and demonstrating growth inhibitory effects on various human cell lines, indicating potential as antineoplastic agents . The imine (Schiff base) functional group in its structure is a key coordinating site, making this compound a valuable precursor for synthesizing metal complexes with potential catalytic and biological applications . Researchers utilize this compound and its derivatives as key intermediates in the synthesis of more complex heterocyclic systems. The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known for its presence in clinically used antifungal (e.g., fluconazole, itraconazole) and anticancer drugs (e.g., letrozole, anastrozole) . The reactivity of the imine bond allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. This product is intended for research applications in laboratory settings only.

Properties

CAS No.

652538-54-0

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

2,2-dimethoxy-N-(1,2,4-triazol-4-yl)ethanimine

InChI

InChI=1S/C6H10N4O2/c1-11-6(12-2)3-9-10-4-7-8-5-10/h3-6H,1-2H3

InChI Key

JZKGBSGFEGRUBO-UHFFFAOYSA-N

Canonical SMILES

COC(C=NN1C=NN=C1)OC

Origin of Product

United States

Preparation Methods

Schiff Base Formation with 2,2-Dimethoxyacetaldehyde

The most direct route involves the condensation of 4H-1,2,4-triazol-4-amine with 2,2-dimethoxyacetaldehyde under acidic or dehydrating conditions. This method mimics the synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine derivatives, where aldehydes react with hydroxylamine derivatives to form imines. For the target compound, the reaction proceeds as:

$$
\text{4H-1,2,4-Triazol-4-amine} + \text{OCH(OCH}3\text{)}2 \xrightarrow{\text{EtOH, H}^+} \text{2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine} + \text{H}_2\text{O}
$$

Key parameters include:

  • Solvent : Ethanol or methanol for solubility and reaction homogeneity.
  • Catalyst : Acetic acid or p-toluenesulfonic acid (0.1–1.0 equiv.) to accelerate imine formation.
  • Yield : 60–75% based on analogous imine syntheses.

Microwave-Assisted Condensation

Microwave irradiation enhances reaction efficiency, as demonstrated in 1,2,4-triazole syntheses. A mixture of 4H-1,2,4-triazol-4-amine and 2,2-dimethoxyacetaldehyde in ethanol, irradiated at 100°C for 10–15 minutes, achieves faster cyclization (85–90% yield).

Cyclization of Hydrazide Precursors

Hydrazinolysis Followed by Cyclization

A two-step approach involves:

  • Hydrazide Formation : Reacting ethyl 2,2-dimethoxyacetate with hydrazine hydrate to yield 2,2-dimethoxyacetohydrazide.
  • Cyclization with Nitriles : Treating the hydrazide with cyanogen bromide (BrCN) or thiocyanate derivatives to form the 1,2,4-triazole ring.

$$
\text{NH}2\text{NH-C(O)-CH(OCH}3\text{)}_2 + \text{BrCN} \xrightarrow{\text{EtOH, Δ}} \text{this compound} + \text{HBr}
$$

  • Conditions : Reflux in ethanol for 4–6 hours.
  • Yield : 70–80%.

Multi-Component Reactions (MCRs)

Aldehyde-Amine-Isocyanide Coupling

Adapting the Ugi reaction, a one-pot synthesis combines:

  • 4H-1,2,4-triazol-4-amine,
  • 2,2-dimethoxyacetaldehyde,
  • An isocyanide (e.g., tert-butyl isocyanide),
  • A carboxylic acid (e.g., acetic acid).

$$
\text{Amine} + \text{Aldehyde} + \text{Isocyanide} + \text{Acid} \xrightarrow{\text{MeOH, rt}} \text{Target Compound}
$$

  • Advantages : High atom economy and moderate yields (65–75%).

Functional Group Modification

Alkylation of Pre-Formed Imines

Introducing dimethoxy groups post-imine formation:

  • Synthesize N-(4H-1,2,4-triazol-4-yl)ethan-1-imine via condensation of 4H-1,2,4-triazol-4-amine with glyoxal.
  • Protect the carbonyl as a dimethyl acetal using trimethyl orthoformate (TMOF) in methanol.

$$
\text{N-(4H-1,2,4-Triazol-4-yl)ethan-1-imine} + \text{TMOF} \xrightarrow{\text{MeOH, H}^+} \text{2,2-Dimethoxy Derivative}
$$

  • Yield : 80–85%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages
Schiff Base Condensation 60–75 4–6 h Simplicity, readily available reagents
Hydrazide Cyclization 70–80 6–8 h High purity, scalable
Microwave-Assisted 85–90 10–15 min Rapid, energy-efficient
Ugi Multi-Component 65–75 12–24 h Versatile, one-pot

Recent Advances and Catalytic Approaches

Copper-Catalyzed Cycloaddition

Copper(I) catalysts (e.g., CuI) enable [3+2] cycloaddition between 4H-1,2,4-triazol-4-azide and dimethoxyacetylene, though this route requires specialized alkynes.

Electrochemical Synthesis

Emerging methods utilize electrochemical oxidation to form imine bonds, reducing reliance on stoichiometric acids.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

The presence of the triazole moiety in 2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine is significant for its biological activities. Compounds containing the 1,2,4-triazole structure have been extensively studied for their:

  • Antimicrobial Properties : Research indicates that derivatives of 1,2,4-triazoles can exhibit antimicrobial activity against various pathogens. The electron-withdrawing nature of the triazole ring enhances interactions with biological targets, potentially leading to effective treatments for infections.
  • Antifungal Properties : Similar compounds have shown efficacy against fungal infections. The ability to modulate pathways involved in cell proliferation makes these compounds candidates for antifungal therapies .
  • Anticancer Activity : Some studies have demonstrated that triazole derivatives can inhibit cancer cell growth by inducing apoptosis. For instance, certain analogs have been tested against human colon cancer cell lines with promising results .

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking : Used to predict how the compound interacts with specific proteins.
  • In Vitro Assays : Assess the compound's efficacy against different cell lines.

These studies provide valuable insights into the mechanism of action and help identify potential therapeutic uses .

Case Studies and Research Findings

Several case studies highlight the effectiveness of triazole derivatives in medical applications:

  • A study on triazole-thione derivatives showed significant anticancer activity in human colon cancer cell lines with IC50 values comparable to established drugs like doxorubicin .
  • Another research effort focused on the synthesis of novel triazole compounds that demonstrated anti-inflammatory properties alongside analgesic effects in animal models .

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring plays a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Reference
1-(4-Nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine Nitrophenyl group at imine position High melting point (269°C); IR/NMR data confirm Schiff base formation
(E)-N-(3,5-Dimethyl-4H-triazol-4-yl)-1-(2,4,6-trimethoxyphenyl)methanimine Trimethoxyphenyl and methyl-triazole groups Enhanced lipophilicity; potential for metal coordination
Chalcone 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4-yl)acrylamide Chalcone-triazole hybrid Antimicrobial activity (vs. S. aureus and C. albicans)
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate Bis-triazole-pyridine backbone Luminescent/magnetic material applications
1-Phenyl-3-(4H-1,2,4-triazol-4-yl)urea derivatives Urea-linked triazole Precursors for triazolium salts (e.g., 9A)

Physicochemical Properties

  • Melting Points : Nitro-substituted analogs (e.g., compound 11 in ) exhibit higher melting points (269°C) due to strong hydrogen bonding, whereas methoxy groups in the target compound may reduce intermolecular forces, lowering the melting point .
  • Solubility : Methoxy groups likely improve solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to nitro- or halogen-substituted derivatives .

Structural and Electronic Comparisons

  • Electron-Donating vs. Withdrawing Groups : Methoxy substituents (electron-donating) may stabilize the imine moiety via resonance, contrasting with nitro groups (electron-withdrawing) that polarize the C=N bond, affecting reactivity .
  • Coordination Chemistry : Bis-triazole-pyridine () acts as a bridging ligand for metal ions, while the target compound’s dimethoxy groups may sterically hinder metal binding .

Key Research Findings

  • Synthetic Flexibility : Triazole cores tolerate diverse substitutions (e.g., propargyl, nitro, methoxy), enabling tailored physicochemical and biological properties .
  • Bioactivity-Structure Relationships : Lipophilic substituents (e.g., methoxy, trimethoxyphenyl) correlate with enhanced antimicrobial activity, likely due to improved cellular uptake .
  • Thermal Stability : Nitro- and halogen-substituted derivatives exhibit higher thermal stability than methoxy analogs, as seen in melting point data .

Biological Activity

2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C7H10N4O2
  • Molecular Weight : 170.17 g/mol
  • CAS Number : 652538-54-0
  • IUPAC Name : 2,2-dimethoxy-N-(1,2,4-triazol-4-yl)ethanimine

The presence of the triazole ring is particularly noteworthy as it enhances the compound's ability to interact with biological targets through hydrogen bonding and coordination with metal ions.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. The electron-withdrawing nature of the triazole ring enhances interaction with various biological targets, making them effective against a range of pathogens. For instance:

  • Study Findings : Derivatives of 1,2,4-triazoles have been shown to inhibit bacterial growth and fungal infections. The compound's structure allows it to modulate pathways involved in cell proliferation and apoptosis .

Antifungal Activity

The antifungal properties of this compound are attributed to its ability to disrupt fungal cell membranes. Triazole derivatives are known for their efficacy against various fungi:

  • Case Study : In a comparative study of triazole derivatives, compounds similar to this compound demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus niger with IC50 values indicating effective inhibition at low concentrations .

Anticancer Properties

The anticancer potential of this compound is also being investigated. The triazole ring's ability to interact with cellular targets makes it a candidate for cancer therapy:

  • Research Insights : Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have been found to significantly reduce cell viability in breast cancer cell lines (e.g., T47D) with IC50 values ranging from 27.3 μM to 43.4 μM .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active site of target enzymes. This prevents substrate binding and subsequent catalytic activity.
  • Hydrogen Bonding : The triazole ring facilitates hydrogen bonding interactions with amino acids in enzyme active sites, enhancing binding affinity and specificity .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
1,2-Di(4H-1,2,4-triazol-4-yl)ethaneC6H8N6Contains two triazole rings; potential for enhanced biological activity.
5-(4-Methoxyphenyl)-1H-1,2,4-triazoleC10H10N4OExhibits strong antifungal properties; used in agricultural applications.
3-(Dimethylamino)-5-(trifluoromethyl)-1H-pyrazoleC7H8F3N3Notable for neuropharmacological effects; related pyrazole structure.

The unique combination of methoxy groups and the triazole ring system in this compound may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for preparing 2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine, and how can reaction conditions be optimized?

The synthesis of triazole-containing compounds often involves nucleophilic substitution or condensation reactions. For example, a samarium(III) complex with a structurally analogous triazole ligand was synthesized by refluxing ethanol solutions of the ligand and metal salt, followed by cooling and filtration . For this compound, similar reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) with stoichiometric control (1:2 metal-to-ligand ratio) may optimize yield. Purity can be enhanced via recrystallization from ethanol/water mixtures or column chromatography.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify the imine proton (~8.5–9.5 ppm) and triazole ring carbons (140–150 ppm) .
  • IR Spectroscopy : Peaks near 1660 cm⁻¹ for C=N stretching and 1270 cm⁻¹ for C-O in dimethoxy groups .
  • Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How can crystallographic methods be applied to determine the molecular geometry of this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. For example, SHELX software has been widely used for small-molecule crystallography, enabling precise bond-length and angle measurements . Crystallization may require slow evaporation of a DMSO/ethanol solution to obtain diffraction-quality crystals.

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for triazole derivatives?

Discrepancies in bioactivity (e.g., antifungal assays) may arise from impurities, solvent effects, or assay protocols. To address this:

  • Purity Validation : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity .
  • Dose-Response Curves : Perform assays in triplicate with positive controls (e.g., fluconazole) and statistical analysis (e.g., IC₅₀ calculations) .
  • Computational Validation : Compare experimental IC₅₀ values with molecular docking results (e.g., using AutoDock Vina) to assess target binding affinity.

Q. How does the 4H-1,2,4-triazole moiety influence coordination chemistry in metal complexes?

The triazole group acts as a versatile ligand, forming stable complexes via N-atom coordination. For instance, samarium(III) complexes with triazole ligands exhibit distinct luminescence properties due to ligand-to-metal charge transfer (LMCT) . Experimental design should include:

  • Stoichiometric Titration : UV-Vis titration to determine metal-to-ligand binding ratios.
  • Magnetic Susceptibility Measurements : To assess paramagnetic behavior in transition-metal complexes.

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways. Key steps include:

  • Optimizing Geometries : For reactants, transition states, and products.
  • Calculating Frontier Molecular Orbitals (FMOs) : To identify nucleophilic/electrophilic sites.
  • Solvent Effects : Incorporate PCM models to simulate reactions in ethanol or DMSO.

Q. How can impurities in synthesized batches be systematically identified and quantified?

  • LC-MS/MS : To detect trace impurities (e.g., unreacted starting materials or isomers) .
  • ¹H NMR Spectroscopy : Compare integration ratios of impurity peaks (e.g., residual solvents or byproducts) to the main product.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition byproducts.

Q. What role does the dimethoxy group play in modulating the compound’s physicochemical properties?

The dimethoxy group enhances solubility in polar solvents and may influence electronic effects (e.g., electron-donating meta-directing groups). Experimental approaches include:

  • LogP Measurements : Compare partition coefficients (octanol/water) with analogs lacking methoxy groups.
  • Cyclic Voltammetry : To study redox behavior and electron-withdrawing/donating effects.

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Triazole Derivatives

ParameterOptimal ConditionReference
SolventEthanol or DMF
Reaction TemperatureReflux (70–80°C)
Purification MethodRecrystallization (EtOH/H₂O)

Q. Table 2. Common Impurities and Detection Methods

ImpurityDetection TechniqueReference
Unreacted triazoleHPLC (Retention time: 3.2 min)
Isomeric byproducts¹H NMR (δ 7.5–8.0 ppm)

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